
(E)-8-(4-Butoxystyryl)-7-methyl-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-Butoxystyryl)-7-methyl-1,3-dipropylxanthine, commonly known as BSMX, is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases. BSMX is a potent and selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
作用機序
BSMX acts as a potent and selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as neurotransmitter release, inflammation, and cell proliferation. BSMX blocks the adenosine A2A receptor by binding to the receptor and preventing the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are activated by the adenosine A2A receptor.
Biochemical and Physiological Effects:
BSMX has been shown to have various biochemical and physiological effects. BSMX has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptor. BSMX has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells. BSMX has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. BSMX has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
BSMX has several advantages for lab experiments. BSMX is a potent and selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of the adenosine A2A receptor in various physiological processes. BSMX is also highly soluble in water, which makes it easy to administer in experiments. However, BSMX has some limitations for lab experiments. BSMX has a short half-life, which makes it difficult to maintain a consistent concentration in experiments. BSMX is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of BSMX. BSMX has shown potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. Further studies are needed to determine the optimal dosage and administration route for BSMX in these diseases. BSMX has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for other neurological diseases such as Alzheimer's disease and multiple sclerosis. Further studies are needed to determine the efficacy of BSMX in these diseases. Additionally, the development of more potent and selective adenosine A2A receptor antagonists could lead to the development of more effective therapeutic agents for various diseases.
Conclusion:
In conclusion, BSMX is a potent and selective antagonist of the adenosine A2A receptor that has potential therapeutic applications in various diseases. BSMX has been extensively studied for its effects on motor function, cancer, and inflammation. BSMX has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the optimal dosage and administration route for BSMX in various diseases and to develop more potent and selective adenosine A2A receptor antagonists.
合成法
BSMX can be synthesized by the reaction of 1,3-dipropylxanthine with 4-butoxybenzaldehyde in the presence of a catalyst such as sodium methoxide. The reaction yields BSMX as a white crystalline solid with a purity of over 99%.
科学的研究の応用
BSMX has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. The adenosine A2A receptor is highly expressed in the basal ganglia, which plays a crucial role in the regulation of motor function. BSMX has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptor. BSMX has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
特性
CAS番号 |
151539-45-6 |
|---|---|
分子式 |
C24H32N4O3 |
分子量 |
424.5 g/mol |
IUPAC名 |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C24H32N4O3/c1-5-8-17-31-19-12-9-18(10-13-19)11-14-20-25-22-21(26(20)4)23(29)28(16-7-3)24(30)27(22)15-6-2/h9-14H,5-8,15-17H2,1-4H3/b14-11+ |
InChIキー |
OJNKZLMFCCEFTA-SDNWHVSQSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
同義語 |
(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-7-methyl-3,7-dihydro-1H -purine-2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



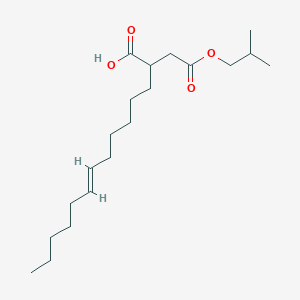
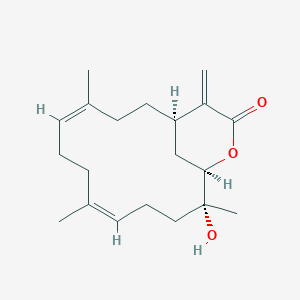
![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
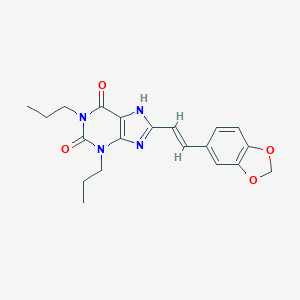
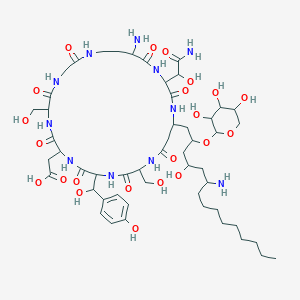
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
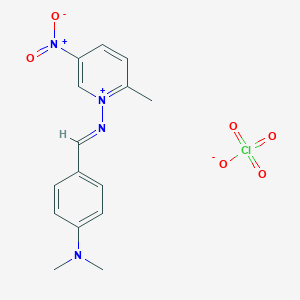


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)